2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-methylpiperazin-1-yl group and a nitro group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step processThe reaction conditions often involve the use of nucleophilic substitution reactions, where the nitro group is introduced via nitration, and the piperazine ring is added through a substitution reaction with an appropriate piperazine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the substituent introduced.
Oxidation: Oxidized derivatives of the piperazine ring
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as an intermediate in pharmaceutical production .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor with a similar pyrimidine core.
Sunitinib: Another tyrosine kinase inhibitor with structural similarities.
Dasatinib: A compound with a similar mechanism of action targeting tyrosine kinases .
Uniqueness
2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperazine ring differentiates it from other similar compounds, potentially offering unique therapeutic benefits .
Properties
CAS No. |
62195-31-7 |
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Molecular Formula |
C13H15N5O3 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H15N5O3/c1-15-6-8-16(9-7-15)12-11(18(20)21)13(19)17-5-3-2-4-10(17)14-12/h2-5H,6-9H2,1H3 |
InChI Key |
HEQNPYLIUPTSHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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